molecular formula C25H24ClN3O4S B2990137 6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216560-75-6

6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2990137
CAS No.: 1216560-75-6
M. Wt: 497.99
InChI Key: ZSAPPUWYZBUSKK-UHFFFAOYSA-N
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Description

The compound 6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with an isopropyl group at the 6-position, a 3-oxo-3H-benzo[f]chromene-2-carboxamido moiety at the 2-position, and a carboxamide group at the 3-position. The benzo[f]chromene substituent introduces a fused aromatic system, which may influence electronic properties and receptor-binding interactions.

Properties

IUPAC Name

2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S.ClH/c1-13(2)28-10-9-16-20(12-28)33-24(21(16)22(26)29)27-23(30)18-11-17-15-6-4-3-5-14(15)7-8-19(17)32-25(18)31;/h3-8,11,13H,9-10,12H2,1-2H3,(H2,26,29)(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAPPUWYZBUSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to a class of derivatives characterized by a complex structure that includes a benzo[f]chromene moiety and a thieno[2,3-c]pyridine framework. The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing methods such as condensation and amide formation. Precise control of reaction conditions is crucial for optimizing yield and purity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight358.41 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Anticancer Potential

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds with similar structural features can induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels and arresting the cell cycle.

Case Study: Antiproliferative Effects

In a study evaluating the biological activity of benzo[f]chromene derivatives, it was found that certain analogs demonstrated strong inhibitory effects against human non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460. The most potent compound in this series exhibited an IC50 value indicating effective cytotoxicity at low concentrations .

The mechanism of action for this class of compounds often involves interaction with DNA, leading to structural changes that promote apoptosis. The planar structure allows these compounds to fit into the minor groove of DNA, disrupting normal cellular functions and promoting cell death in malignant cells.

Table 2: Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
6-Isopropyl-2-(3-oxo-3H...)A5490.15
6-Isopropyl-2-(3-oxo-3H...)NCI-H4600.12
CamptothecinMCF-70.0057

Fluorescence Properties

In addition to its anticancer properties, some derivatives have demonstrated excellent fluorescence characteristics, making them suitable candidates for biological imaging applications. This dual functionality enhances their potential as therapeutic agents and imaging probes in cancer research.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of 6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride . Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other anticancer agents are essential for advancing its therapeutic applications.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure and Substitution Patterns

The target compound shares a thieno[2,3-c]pyridine scaffold with several analogs, but key differences in substituents define its uniqueness:

Compound Name Core Structure 2-Substituent 6-Substituent 3-Position Reference
Target Compound Thieno[2,3-c]pyridine 3-oxo-3H-benzo[f]chromene-2-carboxamido Isopropyl Carboxamide -
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Thieno[2,3-c]pyridine 2-phenoxybenzamido Isopropyl Ethyl carboxylate
6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride Thieno[2,3-c]pyridine 3-(trifluoromethyl)benzamido Isopropyl Carboxamide
PD 81,723 (from ) Thiophene 3-(trifluoromethyl)benzoyl - -

Key Observations:

In contrast, analogs feature simpler benzamido (e.g., 3-trifluoromethylbenzamido in ) or phenoxybenzamido (in ) groups, which may reduce steric bulk but limit electronic interactions. highlights that 3-(trifluoromethyl)phenyl substitutions optimize adenosine A1 receptor binding in thiophene-based analogs , suggesting the target compound’s chromene substituent may similarly enhance receptor affinity through hydrophobic or electronic effects.

6-Isopropyl Group: The isopropyl substitution at the 6-position is conserved across analogs (e.g., ), aligning with ’s finding that alkyl substitution at the 4-position of thiophene enhances activity . This suggests that the 6-isopropyl group in the thieno[2,3-c]pyridine scaffold may similarly stabilize receptor interactions.

3-Position Functionalization :

  • The target compound’s carboxamide group at the 3-position contrasts with the ethyl carboxylate in . Carboxamides generally exhibit improved metabolic stability and hydrogen-bonding capacity compared to esters, which may enhance bioavailability or target engagement.

Physicochemical Properties and Stability

Solubility and Stability: The hydrochloride salt form improves aqueous solubility, critical for in vivo applications. Analogous compounds (e.g., ) emphasize precautions to avoid moisture exposure, suggesting hygroscopicity or hydrolysis sensitivity .

Synthetic Considerations :

  • The benzo[f]chromene moiety introduces synthetic complexity compared to simpler benzamido analogs (e.g., ), possibly impacting scalability or purity.

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Substituents at the 2-position critically modulate receptor interactions. The chromene group in the target compound may enhance binding through extended aromaticity, while the 6-isopropyl group stabilizes hydrophobic interactions.
  • Carboxamide functionalization at the 3-position likely improves metabolic stability compared to ester derivatives .

Future Directions: Comparative studies are needed to quantify the target compound’s adenosine receptor affinity, allosteric enhancement, and pharmacokinetic profiles relative to analogs like PD 81,723 . Stability assays under varying pH and humidity conditions (as cautioned in ) are essential for preclinical development.

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